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molecular formula C2H2O6U B8325092 Dioxouranium(2+);diformate

Dioxouranium(2+);diformate

Cat. No. B8325092
M. Wt: 360.06 g/mol
InChI Key: LSZXTXAGCQSDCH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04201738

Procedure details

In accordance with the present invention, U3O8 having a controlled particle size distribution is directly prepared from an aqueous solution of uranyl nitrate by adding formic acid to effect a denitration and form an unsaturated solution of uranyl formate. Additional stoichiometric excess of formic acid is added to the unsaturated uranyl formate to precipitate uranyl formate monohydrate. The resulting crystalline uranyl formate monohydrate is then calcined to produce U3O8 having a controlled particle size distribution. It has been found that U3O8 powder prepared by this technique has the following desirable physical characteristics: (1) no large particles, (2) crystalline particle morphology, and (3) narrow particle size distribution that is compatible with aluminum powder. The foregoing properties are achieved without grinding or sieving operations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[U+2:5](=[O:7])=[O:6].[N+]([O-])([O-])=O.[CH:12]([OH:14])=[O:13]>>[CH:12]([O-:14])=[O:13].[U+2:5](=[O:7])=[O:6].[CH:12]([O-:14])=[O:13] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[U+2](=O)=O.[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[U+2](=O)=O.C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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